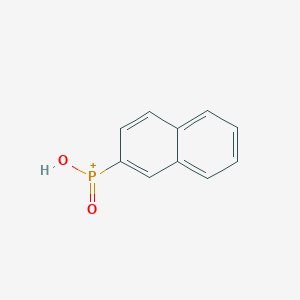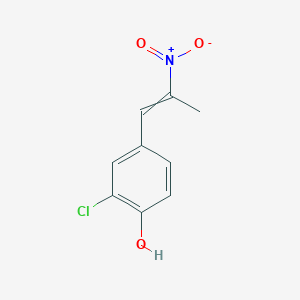![molecular formula C16H17ClO B14593585 3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol CAS No. 61259-71-0](/img/structure/B14593585.png)
3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring substituted with three methyl groups and a chlorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol typically involves the alkylation of 2,4,6-trimethylphenol with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenol: Lacks the chlorophenylmethyl group, making it less complex.
3-Chlorophenylmethanol: Contains a hydroxyl group attached to the chlorophenylmethyl moiety but lacks the trimethylphenol structure.
4-Chlorophenylmethylphenol: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol is unique due to the combination of the chlorophenylmethyl group and the trimethylphenol structure. This unique arrangement imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
61259-71-0 |
|---|---|
Formule moléculaire |
C16H17ClO |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)methyl]-2,4,6-trimethylphenol |
InChI |
InChI=1S/C16H17ClO/c1-10-7-11(2)16(18)12(3)15(10)9-13-5-4-6-14(17)8-13/h4-8,18H,9H2,1-3H3 |
Clé InChI |
FSQQWWBGDKCWFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CC2=CC(=CC=C2)Cl)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



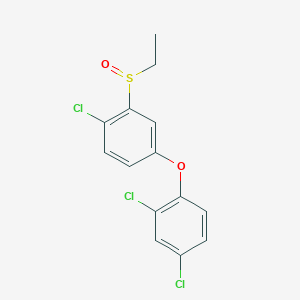
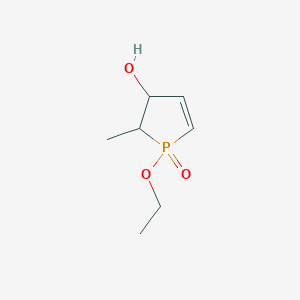

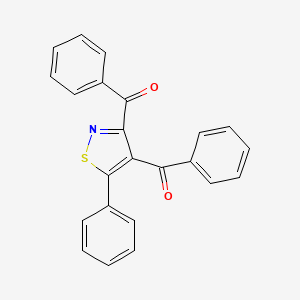
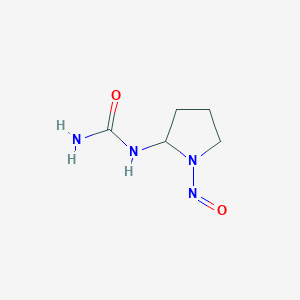
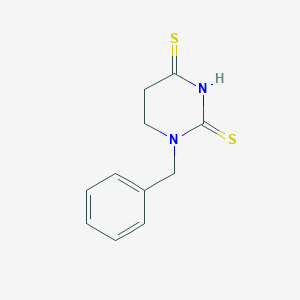
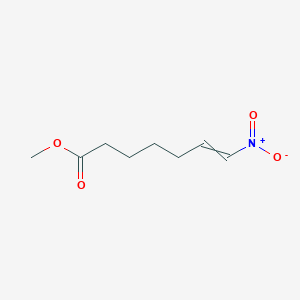

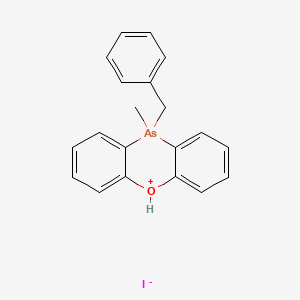
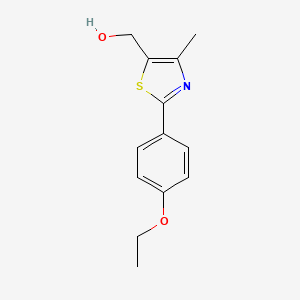
![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
